tert-Butyl 8-bromo-2,2-dimethyloctanoate
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Overview
Description
tert-Butyl 8-bromo-2,2-dimethyloctanoate: is an organic compound characterized by a tert-butyl ester group attached to an 8-bromo-2,2-dimethyloctanoate chain. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-bromo-2,2-dimethyloctanoate typically involves the esterification of 8-bromo-2,2-dimethyloctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Acid catalyst to facilitate esterification
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl 8-bromo-2,2-dimethyloctanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium
Major Products Formed
Substitution: Formation of tert-Butyl 8-hydroxy-2,2-dimethyloctanoate
Reduction: Formation of 8-bromo-2,2-dimethyloctanol
Oxidation: Formation of 8-bromo-2,2-dimethyloctanoic acid
Scientific Research Applications
Chemistry
In organic chemistry, tert-Butyl 8-bromo-2,2-dimethyloctanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile intermediate in medicinal chemistry.
Medicine
In medicinal research, this compound is explored for its potential in drug development. Its structural features enable the design of novel therapeutic agents targeting specific biological pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.
Mechanism of Action
The mechanism by which tert-Butyl 8-bromo-2,2-dimethyloctanoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 8-chloro-2,2-dimethyloctanoate
- tert-Butyl 8-iodo-2,2-dimethyloctanoate
- tert-Butyl 8-fluoro-2,2-dimethyloctanoate
Uniqueness
Compared to its halogenated analogs, tert-Butyl 8-bromo-2,2-dimethyloctanoate offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the tert-butyl ester group imparts steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical processes.
Properties
Molecular Formula |
C14H27BrO2 |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
tert-butyl 8-bromo-2,2-dimethyloctanoate |
InChI |
InChI=1S/C14H27BrO2/c1-13(2,3)17-12(16)14(4,5)10-8-6-7-9-11-15/h6-11H2,1-5H3 |
InChI Key |
CEXKFGWGWNUTDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CCCCCCBr |
Origin of Product |
United States |
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